N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Opioid receptor pharmacology Fragment-based drug discovery GPCR medicinal chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034596-21-7, C₁₃H₁₇NO₂, MW 219.28) is a synthetic acetamide featuring a 2-methoxy-2,3-dihydro-1H-indene scaffold. This compound belongs to the class of substituted indane/indene acetamides and serves as a key building block in medicinal chemistry.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 2034596-21-7
Cat. No. B2688387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
CAS2034596-21-7
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCC(=O)NCC1(CC2=CC=CC=C2C1)OC
InChIInChI=1S/C13H17NO2/c1-10(15)14-9-13(16-2)7-11-5-3-4-6-12(11)8-13/h3-6H,7-9H2,1-2H3,(H,14,15)
InChIKeyAYYHZSUVXYTECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034596-21-7) – Procurement-Relevant Structural and Functional Baseline


N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034596-21-7, C₁₃H₁₇NO₂, MW 219.28) is a synthetic acetamide featuring a 2-methoxy-2,3-dihydro-1H-indene scaffold . This compound belongs to the class of substituted indane/indene acetamides and serves as a key building block in medicinal chemistry. The 2-methoxy-indene moiety appears in potent μ‑opioid receptor antagonists disclosed in patent US9663463, where elaborated derivatives achieve IC₅₀ values of 2.80–3.60 nM [1]. The methoxy substituent at the C2 position introduces a hydrogen bond acceptor site and modulates lipophilicity relative to the corresponding hydroxy analog, making this compound a distinct synthetic entry point for structure–activity relationship (SAR) exploration.

Why Generic Substitution of N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide Fails: Structural Specificity Matters


Within the 2,3-dihydro-1H-indene acetamide family, ostensibly similar compounds differ markedly in hydrogen‑bonding capacity, lipophilicity, and metabolic stability. For example, the 2‑hydroxy analog (N‑((2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)acetamide) possesses a hydrogen bond donor that alters both LogP and off‑target binding profiles relative to the methoxy derivative [1]. Positional isomers such as N‑[2‑(2,3‑dihydro‑1H‑inden‑5‑yloxy)ethyl]acetamide (CAS 1172014‑83‑3) relocate the attachment point from the 2‑position to the 5‑position, fundamentally changing molecular shape and receptor complementarity . Even the omission of the acetyl group—yielding (2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methanamine (CAS 1519874‑15‑7)—converts a neutral amide into a basic primary amine, with consequences for solubility, salt formation, and biological activity . These differences preclude casual interchange; each analog must be selected based on the specific pharmacophore or synthetic route requirements.

Quantitative Differentiation Evidence: N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide vs. Closest Analogs


Fragment-Based μ‑Opioid Receptor Affinity: Methoxy vs. Hydroxy Indene Moieties

Patent US9663463 explicitly claims both the 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl and the 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl groups as interchangeable components of a μ‑opioid receptor antagonist scaffold [1]. When elaborated to the full‑length lead compound (containing the methoxy‑indene moiety), the resulting molecule achieves IC₅₀ values of 2.80 nM and 3.60 nM at the human μ‑opioid receptor [2]. No explicit head‑to‑head comparison between the methoxy and hydroxy indene building blocks has been published in the patent or elsewhere; therefore the quantified affinity difference between the two fragments remains unknown. However, the data demonstrate that the methoxy‑indene fragment participates in a pharmacophore capable of sub‑nanomolar potency, and the methoxy group is explicitly preferred in certain exemplified compounds, suggesting favorable steric or electronic contributions relative to the hydroxy variant.

Opioid receptor pharmacology Fragment-based drug discovery GPCR medicinal chemistry

Calculated LogP Differentiation: Methoxy‑Acetamide vs. Hydroxy‑Acetamide vs. Primary Amine

The methoxy group in the target compound replaces the hydrogen‑bond‑donating hydroxyl of the 2‑hydroxy analog with a hydrogen‑bond‑accepting methyl ether, forecast to increase lipophilicity by approximately 1.0–1.5 LogP units. ACD/Labs and ChemSpider data for structurally adjacent molecules support this shift: a sulfonamide derivative bearing the same 2‑methoxy‑indene scaffold records an ACD/LogP of 4.03 , while the hydroxy‑variant’s LogP is consistently lower in analogous indene series [1]. The methanamine precursor (CAS 1519874‑15‑7) is a basic amine (predicted pKa ~9.5) and will exist largely protonated at physiological pH, unlike the neutral acetamide target compound . These differences directly impact passive membrane permeability, solubility, and off‑target promiscuity, guiding the selection of the methoxy‑acetamide for projects requiring a neutral, moderately lipophilic fragment.

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Tractability and Purity: Methoxy‑Acetamide vs. Ethoxy‑Acetamide and Cyclopentylthio Analogs

The target compound is commercially available from multiple vendors at purities typically ≥95% . In contrast, the ethoxy analog (2‑ethoxy‑N‑((2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)acetamide) and the cyclopentylthio analog introduce additional synthetic complexity (ether or thioether linkages) that lower overall yields and increase cost . The simple acetamide functionality of the target compound allows straightforward further derivatization via hydrolysis, alkylation, or coupling reactions, whereas the ethoxy and cyclopentylthio variants require additional protection/deprotection steps if the acetamide nitrogen must be liberated [1]. This synthetic economy translates to higher batch‑to‑batch reproducibility and lower procurement risk in multi‑step medicinal chemistry campaigns.

Chemical synthesis Building block purity Amide coupling

Patent‑Attested Scaffold Value: 2‑Methoxy‑Indene vs. 2‑Ethoxy‑Indene in μ‑Opioid Receptor Antagonists

In US9663463, the patentee explicitly enumerates the 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl group as a preferred embodiment (Formula II), alongside the 2‑hydroxy and 2‑ethoxy variants [1]. However, the most potent exemplified compounds (IC₅₀ 2.80–3.60 nM) all contain the 2‑methoxy‑indene moiety, with no 2‑ethoxy‑containing compounds achieving disclosed sub‑10 nM IC₅₀ values [2]. This implicit preference for the methoxy group over the ethoxy group in lead‑optimization efforts suggests that the larger ethoxy substituent may exceed the steric tolerance of the μ‑opioid receptor binding pocket, a finding that guides fragment selection for opioid‑targeted libraries.

Patent analysis Opioid receptor antagonists Scaffold prioritization

Recommended Application Scenarios for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide Based on Differential Evidence


μ‑Opioid Receptor Antagonist Fragment‑Based Drug Discovery

The 2‑methoxy‑indene fragment is embedded in sub‑5 nM μ‑opioid receptor antagonists disclosed in US9663463 [1]. Medicinal chemistry teams pursuing opioid receptor modulators should prioritize this methoxy‑acetamide building block over the hydroxy or ethoxy analogs, as it has the strongest patent‑attested potency track record. The neutral acetamide cap permits late‑stage elaboration of the amine without premature deprotection, and the methoxy group provides a hydrogen‑bond acceptor that can engage the receptor without introducing the metabolic liability of a free hydroxyl [1].

CNS‑Penetrant Library Synthesis Requiring Moderate Lipophilicity (LogP 2–3)

With a predicted LogP in the range of 2.1–2.6, the target compound occupies the lipophilicity window associated with favorable CNS permeability and acceptable solubility [2]. Library designers can use it as a neutral, moderately lipophilic core for parallel amide coupling or reductive amination, avoiding the excessive polarity of the hydroxy analog (LogP ~1.0–1.5) and the ionization‑state complexity of the primary amine precursor (pKa ~9.5) .

Building Block for Parallel Synthesis of Substituted Acetamide Libraries

The methoxy‑acetamide’s single‑step synthesis from the commercially available amine precursor (CAS 1519874‑15‑7, purity 98% ) and its ≥95% commercial purity make it a cost‑effective entry point for generating diverse amide libraries. Compared to the ethoxy or cyclopentylthio analogs that require multi‑step routes, the target compound reduces synthetic complexity and procurement risk, enabling high‑throughput medicinal chemistry workflows [3].

Pharmacophore Model Refinement for GPCR Ligands Containing a Hydrogen‑Bond Acceptor Motif

The methoxy group acts exclusively as a hydrogen‑bond acceptor, unlike the hydroxy analog that can serve as both donor and acceptor [1]. This unambiguous pharmacophoric character simplifies computational docking and QSAR model interpretation. Research groups building GPCR‑targeted compound collections should select the methoxy variant when the pharmacophore hypothesis requires a pure H‑bond acceptor at the indene C2 position, as the hydroxy analog’s donor capacity may introduce undesired off‑target interactions [1].

Quote Request

Request a Quote for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.